molecular formula C13H13ClN2O2 B060965 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid CAS No. 175137-17-4

1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Cat. No. B060965
CAS RN: 175137-17-4
M. Wt: 264.71 g/mol
InChI Key: RTLVBOYPVGHHGC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (1CPPCA) is an important synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used in the synthesis of a variety of drugs, including anti-cancer drugs, antibiotics, and anti-inflammatory agents. 1CPPCA is also used as an intermediate for the synthesis of a variety of other organic compounds, including agrochemicals, pesticides, and dyes.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of pyrazole derivatives, including compounds similar to 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, have been extensively studied. These compounds are synthesized through regiospecific processes, where spectroscopic techniques often challenge the unambiguous determination of the structures. Single-crystal X-ray analysis has been pivotal in determining these structures, highlighting the importance of weak C-H...A interactions and hydrogen-bonded dimers in their solid-state formations (Kumarasinghe et al., 2009).

Antimicrobial and Anticancer Potential

Research on novel pyrazole derivatives has demonstrated significant potential in antimicrobial and anticancer applications. For instance, derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed higher anticancer activity than doxorubicin, a reference drug. This highlights the potential of such compounds in developing new therapeutic agents against various microbial infections and cancer types (Hafez et al., 2016).

Molecular Docking and Drug Design

The application of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid derivatives extends into molecular docking and drug design. Studies have focused on the interaction of these compounds with specific proteins, predicting their binding affinities and contributing to the rational design of drugs with enhanced efficacy. This approach is crucial in identifying promising candidates for further development in various therapeutic areas (Reddy et al., 2022).

Optical and Electronic Properties

Pyrazole derivatives, including those structurally related to 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, have been identified as potential materials for nonlinear optical (NLO) applications. Their ability to exhibit significant optical nonlinearity makes them candidates for optical limiting applications, which is an area of growing interest in the field of photonics and optical materials (Chandrakantha et al., 2013).

properties

IUPAC Name

1-(4-chlorophenyl)-5-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-2-3-12-11(13(17)18)8-15-16(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLVBOYPVGHHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380575
Record name 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728533
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

CAS RN

175137-17-4
Record name 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-17-4
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